Welcome to the BenchChem Online Store!
molecular formula C9H12O2S B8735941 2,2-dimethyl-3-(thiophen-2-yl)propanoic acid

2,2-dimethyl-3-(thiophen-2-yl)propanoic acid

Cat. No. B8735941
M. Wt: 184.26 g/mol
InChI Key: LPUCQRGMHDYBOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04321398

Procedure details

A mixture of 57% oil emulsion of sodium hydride (3.14 g., 0.074 mole), THF (68 ml.) and diisopropylamine (6.87 g., 0.068 mole) was placed under N2. Isobutyric acid (5.98 g., 0.068 mole) was added dropwise. The mixture was heated at reflux for 15 min. to complete formation of the salt. After cooling at 0°, a solution of 1.6 molar n-butyllithium in hexane (42 ml., 0.068 mole) was added in small portions while holding the temperature below 10°. The resulting turbid solution was kept at 0° for 15 min. and then warmed to 30°-35° for 30 min. After again cooling to 0°, 2-chloromethylthiophene (9 g., 0.068 mole) was added dropwise over 15-20 min. while holding temperature between 0° and 5°. The mixture was kept at 0° for 30 min., in the range of 30°-35° for 1 hr. and was then cooled to 15°. Water (90 ml.) was added dropwise and the aqueous layer was separated. The organic phase was washed with a mixture of water (50 ml.) and Et2O (75 ml.). The aqueous extracts were combined, washed with Et2O and then acidified with conc. HCl. The oily product was extracted with Et2O and the combined ET2O extracts were dried over MgSO4. Evaporation of the Et2O in vacuo gave 11.4 g. (91%) of product of sufficient purity to be used for conversion into (IVa). The NMR spectrum is consistent with the assigned structure.
[Compound]
Name
oil
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.14 g
Type
reactant
Reaction Step One
Quantity
6.87 g
Type
reactant
Reaction Step One
Name
Quantity
68 mL
Type
solvent
Reaction Step One
Quantity
5.98 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
42 mL
Type
reactant
Reaction Step Three
Quantity
9 g
Type
reactant
Reaction Step Four
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
90 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[H-].[Na+].C(NC(C)C)(C)C.[C:10]([OH:15])(=[O:14])[CH:11]([CH3:13])[CH3:12].C([Li])CCC.CCCCCC.Cl[CH2:28][C:29]1[S:30][CH:31]=[CH:32][CH:33]=1>O.C1COCC1>[CH3:12][C:11]([CH3:13])([CH2:28][C:29]1[S:30][CH:31]=[CH:32][CH:33]=1)[C:10]([OH:15])=[O:14] |f:0.1|

Inputs

Step One
Name
oil
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
3.14 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
6.87 g
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
68 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
5.98 g
Type
reactant
Smiles
C(C(C)C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
42 mL
Type
reactant
Smiles
CCCCCC
Step Four
Name
Quantity
9 g
Type
reactant
Smiles
ClCC=1SC=CC1
Step Five
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
90 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 15 min.
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling at 0°
CUSTOM
Type
CUSTOM
Details
the temperature below 10°
TEMPERATURE
Type
TEMPERATURE
Details
warmed to 30°-35° for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
After again cooling to 0°
CUSTOM
Type
CUSTOM
Details
temperature between 0° and 5°
WAIT
Type
WAIT
Details
The mixture was kept at 0° for 30 min., in the range of 30°-35° for 1 hr
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
and was then cooled to 15°
CUSTOM
Type
CUSTOM
Details
the aqueous layer was separated
WASH
Type
WASH
Details
The organic phase was washed with a mixture of water (50 ml.) and Et2O (75 ml.)
WASH
Type
WASH
Details
washed with Et2O
EXTRACTION
Type
EXTRACTION
Details
The oily product was extracted with Et2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined ET2O extracts were dried over MgSO4
CUSTOM
Type
CUSTOM
Details
Evaporation of the Et2O in vacuo
CUSTOM
Type
CUSTOM
Details
gave 11.4 g

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
CC(C(=O)O)(CC=1SC=CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.